4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine” is a chemical compound with the molecular weight of 251.13 . It is a solid substance that should be stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the formation of the monosubstituted thiol was detected by TLC monitoring of the reaction mixtures in chloroform, and mono-adducts underwent fast transformation to dithiol .Molecular Structure Analysis
The IUPAC name of this compound is 4-(5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)morpholine . The InChI code is 1S/C6H9BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h12H,1-4H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be in a refrigerator .Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Activities
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the study by Başoğlu et al. (2012) explored the synthesis of linezolid-like molecules, demonstrating good antitubercular activities, indicating the potential of this compound in the development of new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Applications in Photovoltaic Materials
The compound's derivatives, particularly those involving bromobenzothiadiazoles, have been identified as key precursors in synthesizing photovoltaic materials. The work by Gudim et al. (2021) showed that nucleophilic substitution with morpholine leads to products significant for photovoltaic applications, highlighting the role of these compounds in the development of solar energy technologies (Gudim, Knyazeva, Obruchnikova, Rakitin, & Popov, 2021).
Antimicrobial Screening and DNA Cleavage
Further research into 1,2,5-thiadiazole derivatives, such as those studied by Mali et al. (2019), revealed their in vitro antibacterial inhibition and DNA cleavage potential, showcasing the compound's relevance in medicinal chemistry and drug development (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Inhibitors of Phosphoinositide 3-Kinase
The derivatives of this compound, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, offering insights into their potential therapeutic applications in cancer treatment and other diseases related to this enzyme's activity (Alexander et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-6(12-9-5)10-1-3-11-4-2-10/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVIIGQFAVPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.